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Compound of Interest

Compound Name: Elabela(19-32)

Cat. No.: B15607937 Get Quote

For researchers, scientists, and drug development professionals, the precise detection of

Elabela (ELA) and its bioactive fragments is critical for advancing our understanding of its

physiological and pathological roles. This guide provides an objective comparison of Elabela

antibody performance, focusing on cross-reactivity with its key fragments: ELA-32, ELA-21, and

ELA-11. The information presented is based on available experimental data from product

datasheets and peer-reviewed literature to aid in the selection of the most appropriate

antibodies for specific research needs.

Elabela, a recently discovered peptide hormone, plays a crucial role in various biological

processes, including cardiovascular development and function. It is processed from a 54-amino

acid precursor into several active forms, with ELA-32, ELA-21, and ELA-11 being the most

studied. The ability to distinguish between these fragments is essential for accurately

interpreting experimental results. This guide summarizes the cross-reactivity of commercially

available antibodies and provides detailed experimental protocols for their validation.

Comparative Analysis of Elabela Antibody Cross-
Reactivity
The specificity of an antibody is paramount for reliable experimental outcomes. The following

table summarizes the available quantitative data on the cross-reactivity of various Elabela

antibodies with its major fragments. It is important to note that comprehensive head-to-head

comparative data is limited, and the information is compiled from individual product datasheets

and studies. Researchers are encouraged to perform their own validation experiments.
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Data not

provided

No obvious
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reported[3]

[4]
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Cross-
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Indirect Binding Affinity Data for ELA Fragments to the Apelin Receptor (APJ):

While not a direct measure of antibody cross-reactivity, the binding affinities of the ELA

fragments to their receptor provide insights into their biological relevance and potential for

antibody recognition. A study by Yang et al. (2017) reported the following binding affinities (pKi)

and functional potencies (pEC50) for the human apelin receptor.
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ELA Fragment pKi (Binding Affinity)
pEC50 (β-arrestin
recruitment)

ELA-32 9.59 ± 0.08 9.22 ± 0.10

ELA-21 8.52 ± 0.11 9.07 ± 0.11

ELA-11 Data not provided 8.68 ± 0.07

Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust and well-defined

experimental protocols. Below are detailed methodologies for key experiments cited in the

evaluation of Elabela antibodies.

Competitive Enzyme-Linked Immunosorbent Assay
(ELISA)
This protocol is adapted from standard competitive ELISA procedures and is suitable for

quantifying the cross-reactivity of an antibody with different Elabela fragments.

Materials:

96-well microplate

Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Blocking Buffer (e.g., 1% BSA in PBS)

Elabela antibody (primary antibody)

HRP-conjugated secondary antibody

TMB substrate solution

Stop Solution (e.g., 2 M H₂SO₄)
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Elabela peptide fragments (ELA-32, ELA-21, ELA-11) for competition

Microplate reader

Procedure:

Coating: Coat the wells of a 96-well microplate with a fixed concentration of one Elabela

fragment (e.g., ELA-32) in coating buffer overnight at 4°C.

Washing: Wash the plate three times with Wash Buffer.

Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well

and incubate for 1-2 hours at room temperature.

Washing: Wash the plate three times with Wash Buffer.

Competition: Prepare serial dilutions of the competing Elabela fragments (ELA-32, ELA-21,

ELA-11). In separate tubes, pre-incubate the primary antibody with each dilution of the

competing fragments for 1 hour at room temperature.

Incubation: Add the antibody-fragment mixtures to the coated wells and incubate for 2 hours

at room temperature.

Washing: Wash the plate three times with Wash Buffer.

Secondary Antibody: Add the HRP-conjugated secondary antibody, diluted in Blocking Buffer,

to each well and incubate for 1 hour at room temperature.

Washing: Wash the plate five times with Wash Buffer.

Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-

30 minutes.

Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

Measurement: Read the absorbance at 450 nm using a microplate reader. The degree of

color development is inversely proportional to the amount of competing fragment in the
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solution. The percentage of cross-reactivity can be calculated by comparing the

concentration of each fragment required to displace 50% of the bound labeled fragment.

Western Blotting for Elabela Fragment Detection
This protocol outlines the steps for separating and detecting Elabela fragments by Western

blot.

Materials:

SDS-PAGE gels (e.g., 15% or 4-20% gradient Tris-Glycine gels for small peptides)

Running Buffer

Transfer Buffer

PVDF or nitrocellulose membrane

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary Elabela antibody

HRP-conjugated secondary antibody

ECL detection reagents

Imaging system

Procedure:

Sample Preparation: Prepare protein lysates from cells or tissues. For purified peptides, mix

with Laemmli sample buffer.

Gel Electrophoresis: Load samples onto the SDS-PAGE gel and run at a constant voltage

until the dye front reaches the bottom of the gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane using a wet or semi-dry transfer system.
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Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with

gentle agitation.

Primary Antibody Incubation: Incubate the membrane with the primary Elabela antibody

diluted in Blocking Buffer overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody diluted in Blocking Buffer for 1 hour at room temperature with gentle

agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection: Incubate the membrane with ECL detection reagents according to the

manufacturer's instructions and capture the chemiluminescent signal using an imaging

system. The presence and intensity of bands corresponding to the molecular weights of ELA-

32, ELA-21, and ELA-11 will indicate the antibody's reactivity.

Immunohistochemistry (IHC) for Elabela Detection in
Tissue
This protocol provides a general guideline for the detection of Elabela in paraffin-embedded

tissue sections.

Materials:

Paraffin-embedded tissue sections on slides

Xylene and graded ethanol series for deparaffinization and rehydration

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity

Blocking buffer (e.g., 5% normal serum in PBS)

Primary Elabela antibody
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Biotinylated secondary antibody

Streptavidin-HRP conjugate

DAB substrate-chromogen solution

Hematoxylin counterstain

Mounting medium

Procedure:

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate

through a graded series of ethanol to water.

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen

retrieval solution and heating (e.g., in a microwave or water bath).

Peroxidase Blocking: Incubate the sections with hydrogen peroxide solution for 10-15

minutes to block endogenous peroxidase activity.

Blocking: Block non-specific binding by incubating the sections with Blocking Buffer for 1

hour at room temperature.

Primary Antibody Incubation: Incubate the sections with the primary Elabela antibody diluted

in blocking buffer overnight at 4°C in a humidified chamber.

Secondary Antibody Incubation: Wash the slides with PBS and incubate with the biotinylated

secondary antibody for 30-60 minutes at room temperature.

Streptavidin-HRP Incubation: Wash the slides and incubate with streptavidin-HRP conjugate

for 30 minutes at room temperature.

Chromogen Detection: Wash the slides and apply the DAB substrate-chromogen solution.

Monitor the color development under a microscope.

Counterstaining: Rinse with water and counterstain with hematoxylin.
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Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and

xylene, and mount with a coverslip using mounting medium.

Visualizing Experimental Workflows and Signaling
Pathways
To further clarify the experimental processes and the biological context of Elabela, the following

diagrams have been generated using Graphviz.
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Competitive ELISA Workflow

Coat Plate with
ELA-32 Antigen

Block Non-specific
Sites

Pre-incubate Antibody with
Competitor Fragments

(ELA-32, ELA-21, ELA-11)

Add Antibody-Fragment
Mixture to Wells

Add HRP-conjugated
Secondary Antibody

Add TMB
Substrate

Add Stop
Solution

Read Absorbance
at 450 nm

Click to download full resolution via product page

Figure 1. Workflow for assessing Elabela antibody cross-reactivity using competitive ELISA.
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Elabela Signaling Pathway
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Figure 2. Simplified Elabela signaling cascade via the Apelin receptor.

Elabela and its fragments bind to the Apelin receptor (APJ), a G protein-coupled receptor[6][7]

[8]. This interaction primarily activates the Gαi and Gαq subunits, leading to the stimulation of

downstream signaling pathways, most notably the PI3K/AKT pathway[6][7][8][9][10]. Activation

of the PI3K/AKT/mTOR signaling cascade is crucial for promoting cell survival, proliferation,

and self-renewal in various cell types, including human embryonic stem cells[6][7][8].

Additionally, Elabela signaling can activate the ERK1/2 pathway, which is involved in processes

such as angiogenesis[9].

Conclusion
The selection of a suitable antibody for the detection of Elabela and its fragments requires

careful consideration of its cross-reactivity profile. While some commercially available ELISA

kits offer data on their specificity for ELA-32 and ELA-21, there is a general lack of

comprehensive, comparative data for all major Elabela fragments across a wide range of

antibodies. The provided experimental protocols serve as a foundation for researchers to

independently validate the performance of their chosen antibodies. The visualization of the

experimental workflow and the Elabela signaling pathway offers a clear framework for

understanding the practical and biological context of Elabela research. As the field evolves, the

development and thorough validation of highly specific antibodies will be instrumental in

elucidating the distinct roles of each Elabela fragment in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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